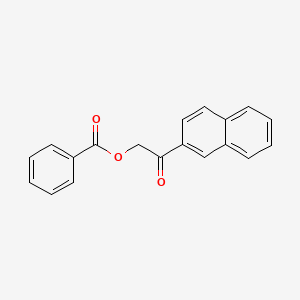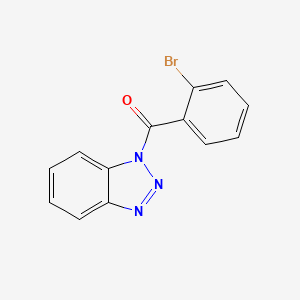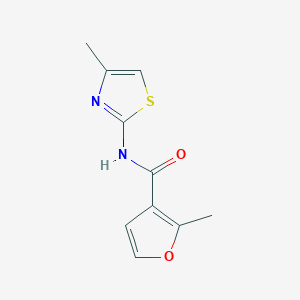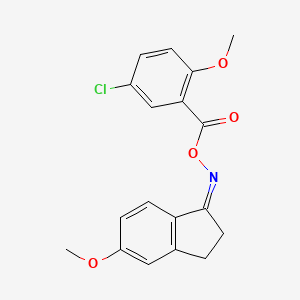
2-(2-naphthyl)-2-oxoethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl benzoate, also known as NBE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NBE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.36 g/mol. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several applications.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl benzoate is not fully understood, but it is believed to interact with metal ions through chelation. The naphthalene ring in this compound acts as a chromophore, and the carbonyl group acts as a coordinating group, allowing this compound to bind to metal ions. The binding of this compound to metal ions results in a change in the fluorescence properties of this compound, allowing for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-naphthyl)-2-oxoethyl benzoate is its high selectivity and sensitivity towards metal ions, making it a promising candidate for the development of fluorescent probes for metal ion detection. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which may limit its application in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 2-(2-naphthyl)-2-oxoethyl benzoate. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as Fe2+ and Mn2+. Additionally, this compound can be modified to improve its solubility in water, allowing for its application in aqueous environments. Another potential direction is the study of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Overall, the unique properties of this compound make it a promising candidate for various scientific applications.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-2-oxoethyl benzoate can be achieved through various methods, including the reaction of 2-naphthylacetic acid with benzoyl chloride in the presence of a base or the reaction of 2-naphthylacetic acid with thionyl chloride followed by the reaction with benzoyl chloride. The yield of this compound synthesized through these methods has been reported to be around 60-70%.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl benzoate has been extensively studied for its potential application in various scientific fields. One of the major applications of this compound is in the development of fluorescent probes for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Zn2+, and Cd2+. Additionally, this compound has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield.
Propiedades
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-18(13-22-19(21)15-7-2-1-3-8-15)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNYHSNSXHZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358322 |
Source


|
| Record name | (2-naphthalen-2-yl-2-oxoethyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62244-90-0 |
Source


|
| Record name | (2-naphthalen-2-yl-2-oxoethyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)

![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)